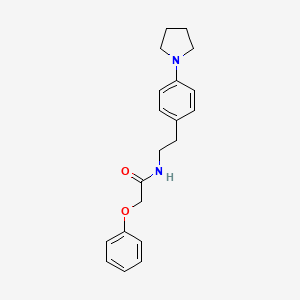

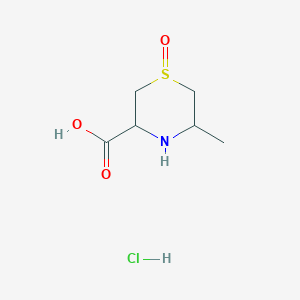

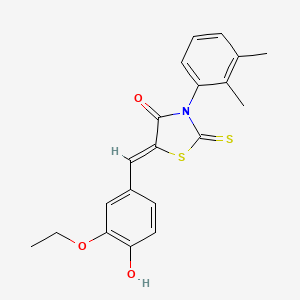

2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to “2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of these compounds can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” likely involves a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure of this compound is likely to be influenced by the stereochemistry of the molecule and the spatial orientation of substituents .科学的研究の応用

Synthesis and Antiproliferative Activity Studies

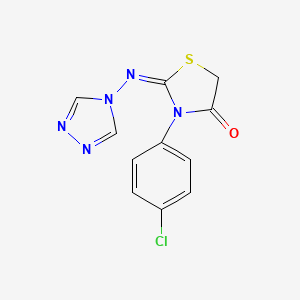

Researchers synthesized new pyridine linked thiazole derivatives through a (hydrazonomethyl)phenoxy-acetamide spacer, aiming to explore their antiproliferative activity against various cancer cell lines. These compounds demonstrated significant anticancer activity against MCF-7 (breast cancer) and HepG2 (liver carcinoma) cell lines, with IC50 values in the range of 5.36-8.76 μM. A docking study provided insights into the binding sites of these compounds with the Rho-associated protein kinase (ROCK-1), highlighting their potential as anticancer agents (Alaa M. Alqahtani, A. Bayazeed, 2020).

Catalytic Applications in Organic Synthesis

The study on the direct hydroxylation of benzene to phenol using hydrogen peroxide over pyridine-heteropoly compounds showcased the potential of these catalysts in organic synthesis. The pyridine modified molybdovanadophosphates exhibited significant catalytic activity, leading to a high yield of phenol with excellent selectivity. This highlights the role of pyridine in enhancing catalytic activities, providing valuable insights for the development of efficient catalysts for organic transformations (Y. Leng et al., 2008).

Anticancer, Anti-Inflammatory, and Analgesic Activities

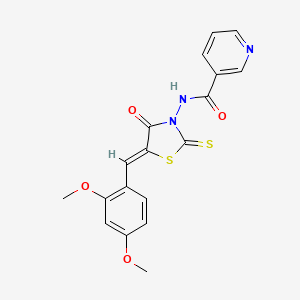

A study developed new chemical entities with potential as anticancer, anti-inflammatory, and analgesic agents. Novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized, and their biological activities were assessed. Among them, compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide showed promising anticancer, anti-inflammatory, and analgesic activities, indicating its potential for therapeutic development (P. Rani et al., 2014).

Synthesis and Antimicrobial Profile

New Schiff bases and Thiazolidinone derivatives were synthesized from 2-(4-bromo-3-methylphenoxy)acetate, showing significant antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents, highlighting the importance of structural modifications in enhancing biological activities (N. Fuloria et al., 2014).

将来の方向性

The future directions for research on “2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide” could involve further exploration of its synthesis, properties, and potential applications . This could provide an opportunity for chemists to design new derivatives of this compound that could be successful agents in terms of safety and efficacy .

作用機序

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Mode of Action

The pyrrolidine ring in the compound can lead to different biological profiles of drug candidates due to its different binding mode to enantioselective proteins .

Biochemical Pathways

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Pharmacokinetics

The presence of the pyrrolidine ring in the compound can influence its pharmacokinetic profile .

Result of Action

It’s known that compounds with a pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Action Environment

The presence of the pyrrolidine ring in the compound can influence its biological activity .

特性

IUPAC Name |

2-phenoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-20(16-24-19-6-2-1-3-7-19)21-13-12-17-8-10-18(11-9-17)22-14-4-5-15-22/h1-3,6-11H,4-5,12-16H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGKAEDLQYZRJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide](/img/structure/B2822377.png)

![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2822385.png)

![1-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]prop-2-en-1-one](/img/structure/B2822389.png)

![N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2822391.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2822393.png)

![2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2822400.png)